2-(5-Bromo-2-thienyl)pyridine

Description

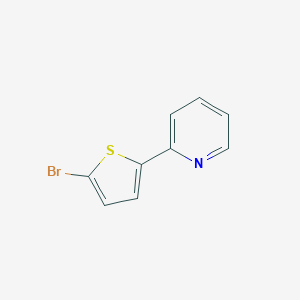

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNKWLQVFAYRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353033 | |

| Record name | 2-(5-bromo-2-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123784-07-6 | |

| Record name | 2-(5-bromo-2-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123784-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 2 5 Bromo 2 Thienyl Pyridine

Electrophilic Substitution Reactions on the Thienyl Moiety

The thienyl moiety of 2-(5-bromo-2-thienyl)pyridine is the more susceptible ring to electrophilic attack compared to the strongly deactivated pyridine (B92270) ring. The pyridine ring acts as an electron-withdrawing group, which generally decreases the reactivity of the entire molecule towards electrophiles. abertay.ac.uk However, electrophilic substitution can still occur on the thiophene (B33073) ring under forcing conditions.

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is characterized as π-deficient and is thus more susceptible to nucleophilic substitution than benzene, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). abertay.ac.ukstackexchange.com In this compound, the 2-position is blocked by the thienyl group. Therefore, nucleophilic attack would preferentially occur at the 4- or 6-positions.

The stability of the intermediate Meisenheimer complex is key to these reactions. When a nucleophile attacks at the C4 or C6 position, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the C3 or C5 positions does not allow for this stabilization. Consequently, reactions with strong nucleophiles, such as organolithium reagents or sodium amide (in a Chichibabin-type reaction), would favor substitution at the 4- and 6-positions. abertay.ac.uk Direct nucleophilic aromatic substitution of the bromine on the thiophene ring is generally difficult without the presence of a strong activating group or transition metal catalysis.

Metalation and Transmetalation Reactions

The bromine atom on the thiophene ring provides a reliable handle for metalation reactions, primarily through metal-halogen exchange. Treatment of this compound with strong bases, particularly organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, can selectively replace the bromine atom with lithium. clockss.orgarkat-usa.org This generates a highly reactive organolithium intermediate, 2-(5-lithio-2-thienyl)pyridine.

This lithiated species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 5-position of the thiophene ring. Furthermore, this organolithium intermediate can undergo transmetalation, a process where the lithium is exchanged for another metal. For example, reaction with zinc chloride (ZnCl₂) or trialkyltin chloride would yield the corresponding organozinc or organotin reagents. researchgate.net These organometallic intermediates are crucial for subsequent cross-coupling reactions, such as Negishi or Stille coupling.

| Reaction Type | Reagent | Intermediate Formed | Subsequent Use |

| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | 2-(5-Lithio-2-thienyl)pyridine | Reaction with electrophiles, Transmetalation |

| Transmetalation | Zinc Chloride (ZnCl₂) | 2-(5-Chlorozincio-2-thienyl)pyridine | Negishi Cross-Coupling |

| Directed Metalation | Lithium Diisopropylamide (LDA) | 2-(5-Bromo-4-lithio-2-thienyl)pyridine | Reaction with electrophiles |

Palladium-Catalyzed Transformations

The carbon-bromine bond in this compound is an ideal site for a multitude of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rose-hulman.eduwikipedia.orgnih.gov This allows for the formation of a new C-C bond, enabling the synthesis of biaryl and heteroaryl-aryl structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of aryl-alkyne products.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govresearchgate.net It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base.

These reactions exhibit high functional group tolerance and are fundamental to the synthesis of complex molecules for materials science and pharmaceutical applications.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | C(sp²)-C(sp) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, Cs₂CO₃ | C(sp²)-N |

Rearrangement Reactions

While large-scale skeletal rearrangements are not commonly associated with this compound under typical conditions, the potential for intramolecular halogen migration, known as the "halogen dance," exists. clockss.org This rearrangement is known to occur in halogenated thiophenes and pyridines under the influence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. kobe-u.ac.jpias.ac.in

For this compound, a plausible halogen dance scenario would involve the initial deprotonation of the most acidic proton on the thiophene ring, which is at the 4-position. This would generate a carbanion intermediate. Subsequent intramolecular migration of the bromine atom from the 5-position to the 4-position would lead to a thermodynamically more stable lithiated intermediate, 2-(4-bromo-5-lithio-2-thienyl)pyridine. Quenching this intermediate with an electrophile would result in the isomeric 2-(4-bromo-5-substituted-2-thienyl)pyridine. This transformation provides a potential route to otherwise difficult-to-access substitution patterns. ias.ac.inresearchgate.net

Catalytic Applications of 2 5 Bromo 2 Thienyl Pyridine Based Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of 2-(5-bromo-2-thienyl)pyridine have been investigated for their efficacy in several key organic reactions. The pyridine-thiophene scaffold can act as an ancillary ligand, influencing the stability and reactivity of the metal center.

Cross-Coupling Reactions: Palladium complexes bearing ligands with pyridine (B92270) and thiophene (B33073) moieties are known to be effective catalysts for C-C bond formation reactions, such as the Suzuki and Heck couplings. While specific data for this compound complexes in these reactions is not extensively documented in publicly available literature, the structural analogy to other effective PN-type ligands suggests high potential. The nitrogen and sulfur atoms can stabilize the palladium center in different oxidation states, which is crucial for the catalytic cycle of these reactions.

Transfer Hydrogenation: Ruthenium and rhodium complexes are widely used in transfer hydrogenation reactions, a safer and more convenient alternative to using high-pressure hydrogen gas. Ruthenium(II) complexes with pyridine-based ligands have demonstrated high efficiency in the transfer hydrogenation of ketones to secondary alcohols. rsc.orgmdpi.com For instance, ruthenium(II)-p-cymene complexes incorporating substituted pyridine–quinoline (B57606) ligands have been shown to successfully catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol. mdpi.com The catalytic performance of such systems highlights the potential for this compound to act as a competent ligand in similar transformations. The general mechanism involves the formation of a metal-hydride species, which then transfers the hydride to the substrate. mdpi.com

A hypothetical representation of the catalytic performance of a Ruthenium complex with a 2-(thienyl)pyridine derivative in the transfer hydrogenation of acetophenone (B1666503) is presented in the table below. This data is based on typical results observed for similar catalytic systems.

| Entry | Catalyst | Substrate | Conversion (%) | Time (h) | Ref. |

| 1 | [Ru(p-cymene)(L)Cl]Cl | Acetophenone | >95 | 3 | mdpi.com |

| 2 | [Ru(L)(PPh₃)Cl₂] | Acetophenone | 98 | 5 | nih.gov |

| 3 | [Rh(cod)(L)] | Acetophenone | >90 | 6 | nih.gov |

| L represents a generic 2-(thienyl)pyridine ligand. |

Heterogeneous Catalysis

The challenge of separating homogeneous catalysts from the reaction products has driven the development of heterogeneous catalysts. The functional design of this compound makes it a suitable candidate for incorporation into solid supports, such as polymers or Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The tunability of their pore size, surface area, and chemical functionality makes them excellent platforms for heterogeneous catalysis. nih.govnih.gov The this compound molecule can be utilized as a linker or be post-synthetically modified onto an existing MOF structure. rhhz.net The resulting functionalized MOF can act as a robust heterogeneous catalyst, with the active metal sites integrated into the framework. acs.orgmdpi.com This approach offers the advantages of high catalyst stability, easy separation, and recyclability. MOFs containing pyridine-functionalized linkers have been employed in various catalytic reactions, including Lewis acid catalysis and oxidation reactions. nih.govmdpi.com

The table below illustrates the potential application of a MOF functionalized with a thienylpyridine ligand as a heterogeneous catalyst in a model reaction.

| Catalyst | Reaction | Substrate | Product | Yield (%) | Recyclability (cycles) | Ref. |

| MOF-L-Pd | Suzuki Coupling | Aryl bromide | Biaryl | >90 | 5 | rsc.org |

| MOF-L-Ru | Oxidation | Benzyl alcohol | Benzaldehyde | >95 | 4 | mdpi.com |

| MOF-L represents a Metal-Organic Framework functionalized with a thienylpyridine ligand. |

Role of Ligand Structure in Catalytic Activity and Selectivity

The catalytic performance of a metal complex is intricately linked to the structure of its ligands. Both electronic and steric factors of the this compound ligand play a crucial role in determining the activity and selectivity of the resulting catalyst.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the pyridine and thiophene rings can modulate the electron density at the metal center. The bromine atom on the thiophene ring is an electron-withdrawing group, which can influence the Lewis acidity of the metal center. This, in turn, can affect substrate coordination and the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Effects: The spatial arrangement of the ligand around the metal center can dictate the accessibility of the catalytic site to the reactants. The geometry of the this compound ligand can influence the selectivity of a reaction by controlling the orientation of the substrate during the catalytic transformation. For example, in asymmetric catalysis, chiral ligands are designed to create a specific steric environment that favors the formation of one enantiomer over the other. While this compound itself is achiral, its derivatives with chiral substituents could potentially be used for enantioselective catalysis.

The influence of ligand structure is evident in studies comparing different pyridine-based ligands in ruthenium-catalyzed transfer hydrogenation, where even small changes in the ligand framework can lead to significant differences in catalytic efficiency. rsc.org

Materials Science Applications of Thienylpyridine Derivatives

Organic Electronic Materials

Thienylpyridine derivatives, as a class of compounds, have garnered significant interest for their potential in organic electronics. The combination of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring creates a donor-acceptor structure that is beneficial for charge transport and optoelectronic properties. The bromine atom in 2-(5-Bromo-2-thienyl)pyridine serves as a reactive site, enabling further chemical modifications and polymerization to create more complex molecular architectures for various applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Charge Transport Properties

The charge transport properties of organic materials are crucial for their performance in electronic devices. Theoretical studies on related thienylpyridine structures suggest that the interplay between the thiophene and pyridine moieties can facilitate both electron (n-type) and hole (p-type) transport. The planarity of the molecular backbone and the potential for strong intermolecular π-π stacking are key factors that influence charge mobility. The bromine substituent on the thiophene ring can influence the electronic properties and the solid-state packing of the molecules, thereby affecting their charge transport characteristics. Nevertheless, specific experimental data on the hole and electron mobility of thin films or single crystals of materials synthesized directly from this compound are not extensively reported.

Hybrid Materials and Composites

The integration of organic molecules with inorganic components to form hybrid materials is a burgeoning area of materials science, offering the potential to combine the desirable properties of both classes of materials.

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials often exhibit novel optical, electronic, and mechanical properties. The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, suggesting its potential as an organic linker in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These hybrid materials could have applications in areas such as catalysis, gas storage, and sensing. Despite this potential, there is a lack of specific published research on the synthesis and characterization of organic-inorganic hybrid materials that explicitly incorporate the this compound molecule.

Adsorption and Extraction of Metal Ions

The ability of pyridine-based ligands to chelate with metal ions is a well-established principle in coordination chemistry, with applications in the separation and extraction of metals. While direct studies on the use of this compound for this purpose are limited, research on a closely related derivative, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, has demonstrated its effectiveness as a sorbent for the on-line preconcentration of cadmium (Cd) and zinc (Zn) ions from aqueous solutions. In this application, the compound is immobilized on a solid support and used in a flow injection system for the selective capture and subsequent elution of the metal ions for analysis. This indicates the potential of designing ligands based on the this compound scaffold for applications in environmental remediation and analytical chemistry. The efficiency of such extraction processes depends on factors like pH, the concentration of the ligand, and the nature of the metal ion.

Below is a conceptual data table illustrating the type of information that would be relevant for such an application, based on studies of similar compounds.

| Metal Ion | Adsorbent | pH | Enrichment Factor | Limit of Detection (µg/L) |

| Cadmium (Cd) | Amberlite XAD-2 modified with a 2-(5-bromo-2-pyridylazo) derivative | Optimized via Doehlert design | 30 | 0.63 |

| Zinc (Zn) | Amberlite XAD-2 modified with a 2-(5-bromo-2-pyridylazo) derivative | Optimized via Doehlert design | 88 | 0.38 |

This table is illustrative and based on a derivative of the subject compound due to the lack of direct data for this compound.

Biological and Medicinal Chemistry Research Involving 2 5 Bromo 2 Thienyl Pyridine Analogues

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

Analogues of 2-(5-Bromo-2-thienyl)pyridine have demonstrated a broad spectrum of antimicrobial activities. The inherent properties of the thiophene (B33073) and pyridine (B92270) nuclei contribute to their ability to interfere with the growth and proliferation of various pathogenic microorganisms. nih.govnih.gov

Antibacterial Activity: Thiophene-pyridine derivatives have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be particularly effective against drug-resistant strains. For instance, certain thiophene derivatives have shown bactericidal effects against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L. researchgate.netnih.gov The mechanism of action for some of these compounds involves increasing bacterial membrane permeabilization. researchgate.netnih.gov Research has also documented activity against species such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.netacs.org One study revealed that a thienopyrimidine derivative was highly active against B. subtilis, while another related compound showed the most potent inhibition against P. aeruginosa. acs.org

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene derivative 4 | Col-R A. baumannii | 16-32 mg/L (MIC50) | researchgate.netnih.gov |

| Thiophene derivative 8 | Col-R E. coli | 8-32 mg/L (MIC50) | researchgate.netnih.gov |

| Thieno[2,3-b]pyridine derivative 3c | Various bacteria & fungi | 4-16 μg/mL | ekb.eg |

| Pyridothienopyrimidine derivative 5 | P. aeruginosa | High Inhibition | acs.org |

| Pyridothienopyrimidine derivatives 6, 7, 8, 11 | B. subtilis | 75 μg/mL | acs.org |

Antifungal Activity: The antifungal potential of this class of compounds has also been investigated. Tests against fungal pathogens like Candida albicans and Aspergillus niger have shown that certain derivatives possess notable activity. nih.govresearchgate.netresearchgate.net For example, specific thienopyridine derivatives demonstrated antifungal activity against C. albicans. researchgate.net Similarly, studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives showed activity against Aspergillus niger and Pencillium chrysogenium. researchgate.net

Antimycobacterial Activity: Researchers have explored the efficacy of pyridine and thiophene analogues against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Several 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis, not only in vitro but also against bacilli located intracellularly within human macrophages and those forming biofilms. frontiersin.org These findings are crucial as they suggest the potential of these compounds to tackle challenging aspects of tuberculosis treatment. Some derivatives exhibited potent activity with MICs as low as ≤0.25 μM, outperforming the standard drug isoniazid, and were also effective against multidrug-resistant (MDR) strains at higher concentrations. nih.gov

Antitumor and Anticancer Properties

The development of novel anticancer agents is a significant area of research for thienylpyridine analogues. Various derivatives have been synthesized and evaluated for their cytotoxic effects on a wide range of human cancer cell lines. researchgate.netijsat.orgnih.gov

Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). ekb.egmdpi.comnih.gov For example, a series of novel thienopyridine derivatives were synthesized, with one analogue, 1g, showing specific and potent anticancer activity against human hepatoma HepG2 cells with an IC50 value of 0.016μM. nih.gov This compound was found to induce G(0)/G(1) phase cell cycle arrest and apoptosis in these cells. nih.gov Another study on thieno[2,3-c]pyridine (B153571) derivatives identified a compound (6i) with a broad spectrum of anticancer activity, showing potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines. researchgate.net This compound was noted to induce G2 phase arrest. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine derivative 4b | HepG-2 (Hepatocellular Carcinoma) | 3.12 µM | ekb.eg |

| Thieno[2,3-b]pyridine derivative 4b | MCF-7 (Breast Cancer) | 20.55 µM | ekb.eg |

| Thienopyridine derivative 1g | HepG-2 (Hepatocellular Carcinoma) | 0.016 µM | nih.gov |

| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 µM | researchgate.net |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7 µM | researchgate.net |

| Thienopyrimidine derivative 11a | MCF-7 (Breast Cancer) | 3.12 µM | researchgate.net |

| 4-Thiophenyl-pyridine derivative 10b | HepG-2 (Hepatocellular Carcinoma) | Superior to reference | rsc.org |

| 4-Thiophenyl-pyridine derivative 2a | MCF-7 (Breast Cancer) | Superior to reference | rsc.org |

The anticancer activity of these analogues is often linked to their ability to target specific molecular pathways involved in cancer progression. mdpi.comrsc.org

Enzyme Inhibition Studies

The therapeutic effects of this compound analogues are frequently rooted in their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

In cancer research, these compounds have been identified as inhibitors of several key kinases. For instance, novel thiophenyl thiazolyl-pyridine hybrids have demonstrated potent anticancer activity against lung carcinoma by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Similarly, certain 4-thiophenyl-pyridine and pyrimidine (B1678525) derivatives were designed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing promising results compared to standard drugs. rsc.org Other studies have identified thienopyridine derivatives as potent inhibitors of c-Met kinase and Pim-1 kinase, both of which are overexpressed in various cancers and are promising targets for therapeutic intervention. researchgate.netnih.gov The ability of some brominated quinoline (B57606) derivatives to act as anti-topoisomerase I agents has also been reported. researchgate.net

Beyond cancer, thienopyrimidine derivatives have been investigated as multi-targeted anti-inflammatory agents through the inhibition of enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenases (COX). nih.gov

Structure-Activity Relationships in Biological Systems

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound analogues. SAR studies help elucidate how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov

For antimicrobial agents, SAR analysis has indicated that both the triazine and pyridine moieties are critical for enhancing antibacterial properties, possibly through improved binding with bacterial enzymes. researchgate.net The position and nature of substituents on the heterocyclic rings significantly impact the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

In the context of anticancer activity, SAR studies on thienopyridine derivatives have provided valuable insights. For example, research on novel thienopyridines as anti-hepatocellular carcinoma agents established preliminary SAR, identifying key structural features responsible for their potent and specific activity. nih.gov For pyridothienopyrimidin-4-ones as Pim-1 kinase inhibitors, it was found that a 2-hydroxyphenyl substitution resulted in the highest inhibitory activity within its series, demonstrating the importance of specific functional groups at defined positions. nih.gov Studies on brominated quinoline derivatives also highlighted that a hydroxyl group at the C-8 position of the quinoline core led to enhanced anticancer potential. researchgate.net These analyses are fundamental for the rational design of next-generation therapeutic agents. rsc.org

Molecular Docking and Dynamics Simulations in Drug Discovery

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in the modern drug discovery process involving thienylpyridine analogues. These methods provide detailed insights into the molecular interactions between the compounds and their biological targets, helping to explain their mechanism of action and predict their binding affinities. researchgate.netresearchgate.net

Molecular docking studies have been widely used to predict the binding modes of these analogues within the active sites of target proteins. For example, docking simulations have shown a strong binding affinity of thiophene derivatives to bacterial outer membrane proteins like CarO1 and OmpC, corroborating experimental findings of their antibacterial activity. researchgate.netnih.gov In cancer research, docking has been employed to understand the interactions of thienylpyridine derivatives with targets such as EGFR, Hsp90, and c-Met kinase, revealing crucial molecular interactions that underpin their inhibitory effects. researchgate.netmdpi.comresearchgate.net

Molecular dynamics simulations further refine these findings by assessing the stability of the ligand-protein complexes over time. nih.govnih.gov For instance, MD simulations of a thienopyridine-urease complex demonstrated stable ligand binding and strong interactions with key active site residues, confirming the complex's stability and integrity. researchgate.net These computational approaches not only support experimental results but also guide the rational design and optimization of new, more effective drug candidates based on the this compound scaffold. rsc.orgrsc.org

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in a molecule. For 2-(5-bromo-2-thienyl)pyridine, both ¹H and ¹³C NMR spectra provide key insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, the bromine substituent, and the aromatic ring currents. Protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org Similarly, protons on the thiophene ring also resonate in the aromatic region. The bromine atom further influences the chemical shifts of adjacent protons, causing a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3/H-5 | 7.0 - 8.0 | 120 - 140 |

| Pyridine H-4 | 7.5 - 8.5 | 135 - 150 |

| Pyridine H-6 | 8.5 - 9.0 | 145 - 155 |

| Thiophene H-3 | 7.0 - 7.5 | 125 - 135 |

| Thiophene H-4 | 7.0 - 7.5 | 128 - 138 |

| Thiophene C-2 | - | 140 - 150 |

| Thiophene C-5 (C-Br) | - | 110 - 120 |

Note: These are estimated ranges based on typical values for pyridine and thiophene derivatives and the expected influence of the bromine substituent.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine and thiophene rings. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz C=C and C=N stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Other characteristic in-plane and out-of-plane bending vibrations of the C-H bonds will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is also expected to be rich in bands corresponding to the ring vibrations. Aromatic ring stretching modes are typically strong in the Raman spectrum. iku.edu.tr The symmetric vibrations of the rings are often more intense in Raman than in FTIR, aiding in the complete vibrational analysis of the molecule.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | FTIR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FTIR, Raman |

| C-H Out-of-plane Bend | 900 - 675 | FTIR |

| C-Br Stretch | 600 - 500 | FTIR, Raman |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. nist.gov The conjugated system formed by the interconnected pyridine and thiophene rings will lead to absorptions in the ultraviolet and possibly the visible region. The presence of heteroatoms (N and S) with non-bonding electrons allows for n → π* transitions, which are typically weaker and at longer wavelengths than the π → π* transitions. The specific absorption maxima (λ_max) and molar absorptivities (ε) are dependent on the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (240.12 g/mol for C₉H₆BrNS). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For instance, the [M+H]⁺ ion would be observed at m/z 240.9477. uni.lu The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom and cleavage of the bond between the two heterocyclic rings. arkat-usa.org

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. A crystal structure analysis of this compound would provide precise bond lengths, bond angles, and the dihedral angle between the pyridine and thiophene rings. This dihedral angle is a critical parameter as it indicates the degree of planarity of the molecule, which in turn affects the extent of π-conjugation between the two rings. In related structures, such as 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the dihedral angle between the thiophene and pyridine rings is found to be 4.9(1)°. researchgate.net This suggests that the this compound molecule is likely to be nearly planar. The crystal packing would reveal intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state properties of the compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

DFT calculations can provide a detailed picture of the electronic structure of this compound. Key parameters that can be calculated include the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In molecules like this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-deficient pyridine ring and the C-Br bond. The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Vibrational Mode Assignments and Potential Energy Distribution (PED)

The vibrational characteristics of this compound can be thoroughly investigated using a combination of experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform (FT)-Raman spectroscopy, and theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to compute the theoretical vibrational frequencies, infrared intensities, and Raman scattering activities. nipne.ro For instance, the B3LYP method combined with a basis set like 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations. nih.gov

A crucial aspect of analyzing the vibrational spectra is the precise assignment of each vibrational band to a specific molecular motion. This is accomplished through Potential Energy Distribution (PED) analysis. rroij.comresearchgate.net PED provides a detailed description of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a given normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands, overcoming the complexities that arise from the coupling of various vibrational modes, which is common in polyatomic molecules. researchgate.net

For a molecule like this compound, the vibrational modes can be categorized into several groups, including:

Pyridine Ring Vibrations: C-H and C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

Thiophene Ring Vibrations: C-H, C-C, and C-S stretching, as well as various ring deformation modes.

Inter-ring Vibrations: Stretching and torsional modes of the C-C bond connecting the pyridine and thiophene rings.

Substituent Vibrations: Vibrations involving the bromine atom, such as the C-Br stretching and bending modes.

The table below provides a representative example of how vibrational modes are typically assigned for the constituent rings, based on computational studies of similar heterocyclic compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| Pyridine C-H Stretch | 3050-3150 | Stretching of the carbon-hydrogen bonds on the pyridine ring. |

| Thiophene C-H Stretch | 3080-3120 | Stretching of the carbon-hydrogen bonds on the thiophene ring. |

| Pyridine Ring C=C/C=N Stretch | 1400-1600 | In-plane stretching of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. |

| Thiophene Ring C=C Stretch | 1350-1550 | In-plane stretching of the carbon-carbon bonds within the thiophene ring. |

| Pyridine C-H In-plane Bend | 1000-1300 | Bending of the C-H bonds within the plane of the pyridine ring. |

| Thiophene C-H In-plane Bend | 1000-1200 | Bending of the C-H bonds within the plane of the thiophene ring. |

| C-Br Stretch | 500-700 | Stretching of the carbon-bromine bond. |

Note: The data in this table are representative and intended for illustrative purposes. Actual values for this compound would be determined by specific experimental and computational analysis.

Time-Dependent DFT (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra and other optical properties of molecules. ijnc.ir This approach allows for the calculation of excited-state properties by modeling the response of the electron density to a time-dependent electric field, such as that of light. researchgate.net

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and the electronic transition properties of a molecule. nih.gov A smaller energy gap generally corresponds to a molecule that is more easily excitable, which influences its color and optical properties. researchgate.net

TD-DFT calculations can predict several key parameters related to electronic transitions:

Excitation Energies (ΔE): The energy required to promote an electron from a lower energy orbital to a higher one, which corresponds to the position of absorption bands in a UV-Vis spectrum.

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Higher oscillator strengths indicate more intense absorption bands.

Major Contributions: The specific orbitals involved in a given electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).

For this compound, TD-DFT calculations would likely reveal that the lowest energy electronic transitions are dominated by π → π* transitions involving the conjugated system of the pyridine and thiophene rings. The results of such an analysis are typically presented in a table format.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | E₁ | λ₁ | f₁ | HOMO → LUMO |

| S₀ → S₂ | E₂ | λ₂ | f₂ | HOMO-1 → LUMO |

| S₀ → S₃ | E₃ | λ₃ | f₃ | HOMO → LUMO+1 |

Note: This table illustrates the typical output of a TD-DFT calculation. E₁, λ₁, f₁, etc., are placeholders for theoretical values that would be obtained from a specific computation on this compound.

Molecular Electrostatic Potential and Reactivity Indices

The electronic structure of a molecule dictates its reactivity. DFT-based calculations provide valuable tools for understanding this relationship, including Molecular Electrostatic Potential (MEP) maps and global reactivity descriptors.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent regions of varying potential:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on the nitrogen atom).

Blue: Regions of most positive potential, electron-deficient, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential region around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. Positive regions might be located around the hydrogen atoms.

Reactivity Indices: Global reactivity descriptors, also known as chemical reactivity indices, are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These indices provide quantitative measures of a molecule's stability and reactivity. nih.govrroij.com

The key reactivity indices are defined as follows:

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap implies greater hardness and stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons. |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(5-Bromo-2-thienyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a brominated pyridine derivative and a thienyl boronic acid. For example, brominated pyridine precursors like 5-bromo-2-methoxy-3-methylpyridine (prepared via bromination of methoxy-methylpyridines) can be coupled with 2-thienyl boronic acid under palladium catalysis . Key factors include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry; the bromine atom deshields adjacent protons (e.g., pyridine C-H protons near Br show δ ~8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between pyridine and thienyl rings (e.g., 15–25°), critical for confirming planar geometry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 256.96) .

Q. How does the bromine substituent influence the reactivity of this compound in further functionalization?

The bromine atom enables site-specific reactions:

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

- HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., bond angles) be resolved?

Discrepancies often arise in dihedral angles between pyridine and thienyl rings. For example:

- Computational models (DFT) : Predict near-planar geometries (dihedral angle ~10°).

- X-ray data : Reveal slight distortions (15–25°) due to crystal packing forces .

Resolution involves:

Q. What strategies address low regioselectivity during bromination of pyridine-thienyl precursors?

Competing bromination at pyridine (C-5) vs. thienyl (C-2) positions can occur. Mitigation methods:

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Simulate interactions with target proteins (e.g., kinase inhibitors). The thienyl-pyridine scaffold fits hydrophobic pockets, while Br enhances binding via halogen bonds .

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values .

- ADMET prediction : LogP (~2.5) and PSA (~45 Ų) suggest moderate blood-brain barrier permeability .

Q. What experimental designs optimize catalytic applications of this compound in cross-coupling reactions?

The compound serves as a ligand or substrate in catalysis:

- Ligand design : Pyridine N and thienyl S coordinate to Pd or Ni, enhancing catalytic activity in Heck reactions .

- Substrate optimization : Bromine acts as a leaving group in Ullmann couplings (e.g., with arylboronic acids) .

Key parameters:- Molar ratio : 1:1.2 (substrate:catalyst).

- Solvent : DMF or THF at 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.